

14-Methylhexadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 14-MethylHexadecanoyl-CoA

Cat. No.: B15545691

[Get Quote](#)

December 11, 2025

Abstract

This technical guide provides a comprehensive overview of **14-Methylhexadecanoyl-CoA**, a branched-chain fatty acyl-CoA. Due to the limited availability of research focused specifically on this molecule, this document integrates available data with established knowledge of the broader class of anteiso-branched-chain fatty acids (BCFAs) and their CoA esters. This guide covers the chemical identity, potential suppliers, and inferred metabolic pathways and cellular functions of **14-Methylhexadecanoyl-CoA**. Furthermore, it outlines detailed hypothetical experimental protocols for its study and presents visualizations of its presumed metabolic context to support researchers in drug development and life sciences.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of cellular membranes, particularly in bacteria, and are also present in the human diet and metabolism.^{[1][2]} These molecules, characterized by a methyl group on the acyl chain, play crucial roles in modulating membrane fluidity, and their metabolic intermediates are involved in cellular signaling.^{[3][4][5]} **14-Methylhexadecanoyl-CoA** belongs to the anteiso series of BCFAs, with the methyl group located on the antepenultimate carbon. While its specific roles are not extensively documented, its structural similarity to other well-studied BCFAs allows for informed hypotheses regarding its biochemical behavior.

This guide aims to consolidate the sparse information available for **14-Methylhexadecanoyl-CoA** and to provide a framework for its further investigation by drawing parallels with the known biochemistry of related compounds.

Chemical Identity and Suppliers

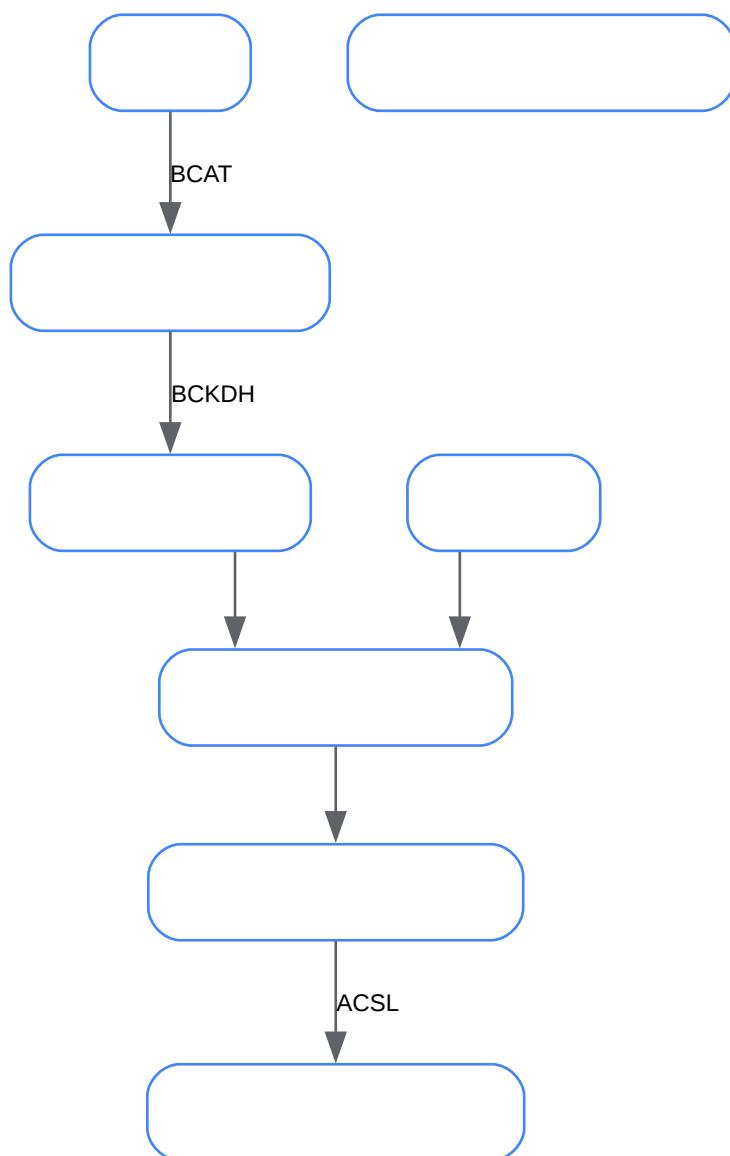
A specific CAS number for **14-Methylhexadecanoyl-CoA** is not readily found in major chemical databases. However, its precursor, 14-Methylhexadecanoic acid, is well-documented.

Compound	CAS Number	Molecular Formula	PubChem CID
14-Methylhexadecanoic Acid	5918-29-6	C ₁₇ H ₃₄ O ₂	22207
14-Methylhexadecanoyl-CoA	Not available	C ₃₈ H ₆₈ N ₇ O ₁₇ P ₃ S	157008762

Table 1: Chemical Identifiers

Potential suppliers for **14-Methylhexadecanoyl-CoA** and its precursor acid are listed below. Availability and purity should be confirmed directly with the suppliers.

Supplier	Product	Catalog Number	Purity
Chemssoon (凯库乐)	14-MethylHexadecanoyl-CoA	FMCID157008762	≥95%
Sigma-Aldrich	14-Methylhexadecanoic acid	M3164	Not specified


Table 2: Potential Suppliers

Inferred Metabolism and Cellular Function

The metabolic pathways and cellular functions of **14-Methylhexadecanoyl-CoA** are inferred from the established roles of other anteiso-BCFAs.

Biosynthesis

The biosynthesis of anteiso-BCFAs originates from the branched-chain amino acid isoleucine. [2] Isoleucine is catabolized to form 2-methylbutyryl-CoA, which serves as a primer for fatty acid synthase to produce odd-numbered anteiso-fatty acids.[2] The resulting 14-methylhexadecanoic acid is then activated to its CoA ester by an acyl-CoA synthetase.

[Click to download full resolution via product page](#)

Caption: Inferred biosynthetic pathway of **14-Methylhexadecanoyl-CoA**.

Cellular Functions

14-Methylhexadecanoyl-CoA is likely involved in several key cellular processes:

- Membrane Fluidity: As a precursor for the synthesis of phospholipids containing anteiso-BCFAs, it contributes to maintaining optimal membrane fluidity, particularly in response to environmental stressors like low temperatures.[3][6]
- Lipid Signaling: Long-chain acyl-CoAs can act as signaling molecules. It is plausible that **14-Methylhexadecanoyl-CoA** or its derivatives could modulate the activity of nuclear receptors like PPARs, influencing gene expression related to lipid metabolism and inflammation.[7][8]
- Energy Metabolism: Like other fatty acyl-CoAs, it can undergo β -oxidation to produce acetyl-CoA for the TCA cycle, although the metabolism of branched-chain fatty acids may require specific enzymes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. Impact on lipid membrane organization by free branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-chain amino acid metabolism controls membrane phospholipid structure in *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [14-Methylhexadecanoyl-CoA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545691#14-methylhexadecanoyl-coa-cas-number-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com